![molecular formula C15H12ClN3S B2453244 4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione CAS No. 440334-22-5](/img/structure/B2453244.png)
4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Chlorobenzyl)amino]quinazoline-2(1H)-thione” is a chemical compound with the molecular formula C15H12ClN3S . It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
Quinazolines can be synthesized from their precursor 3-phenyl-quinazoline-2,4(1H,3H)-dithione . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis
Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The 4(3H)-quinazolinone scaffold exhibits promising antimalarial properties. Researchers have investigated its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. By targeting essential enzymes or pathways within the parasite, this compound could contribute to the development of novel antimalarial drugs .
Antitumor Effects
Studies have explored the potential of 4(3H)-quinazolinones as antitumor agents. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Researchers investigate their mechanisms of action, including inhibition of specific kinases or signaling pathways involved in tumor progression .
Anticonvulsant Properties
The quinazoline scaffold has been evaluated for its anticonvulsant activity. Researchers study its effects on neuronal excitability and seizure control. Understanding the interactions between this compound and ion channels or neurotransmitter systems may lead to improved antiepileptic drugs .
Fungicidal Activity
4(3H)-quinazolinones have shown fungicidal potential against various fungal pathogens. Investigations focus on their impact on fungal cell membranes, enzymes, or metabolic pathways. These compounds could contribute to antifungal therapies .
Antimicrobial Applications
The antimicrobial properties of 4(3H)-quinazolinones extend beyond fungi. Researchers explore their effectiveness against bacteria and other microorganisms. By targeting specific cellular components, these compounds may serve as novel antibiotics or disinfectants .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Some 4(3H)-quinazolinones exhibit anti-inflammatory activity by modulating immune responses or inhibiting pro-inflammatory mediators. These compounds could be valuable in managing inflammatory conditions .
Wirkmechanismus
Zukünftige Richtungen
Quinazoline derivatives have attracted significant interest due to their wide range of biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione” and similar compounds may have potential for future research and drug development.
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVZNFRYSGLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


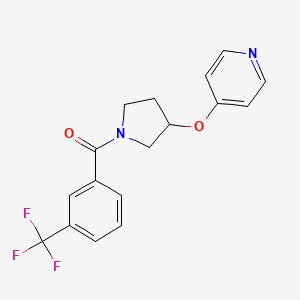
![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
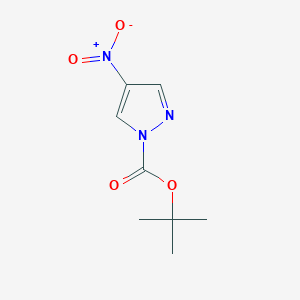
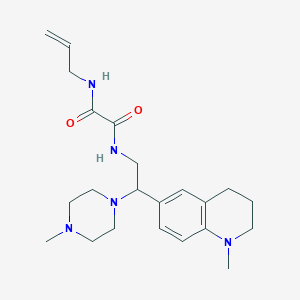
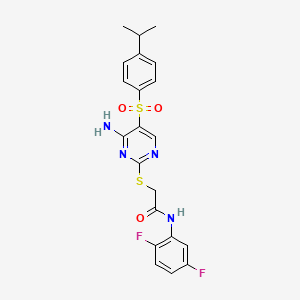
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
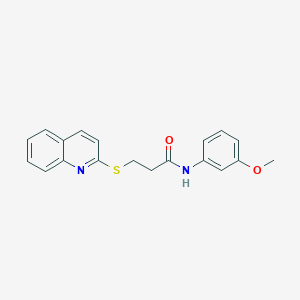
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
